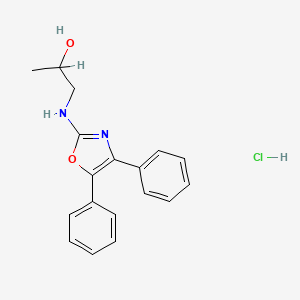
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethanolamine with aryl nitriles in the presence of a catalyst such as ruthenium(II) under neat conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl rings or the oxazole ring itself.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the oxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride include:
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
2-Aminooxazoles: Compounds with similar structural features and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
20503-77-9 |
|---|---|
Fórmula molecular |
C18H19ClN2O2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
1-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-13(21)12-19-18-20-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15;/h2-11,13,21H,12H2,1H3,(H,19,20);1H |
Clave InChI |
XEDRZUZYWQWFNN-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


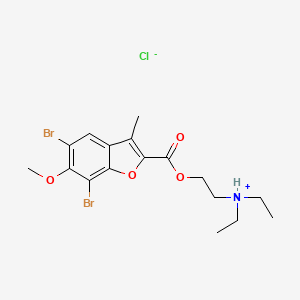
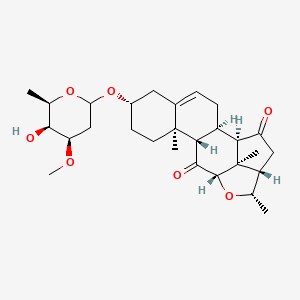

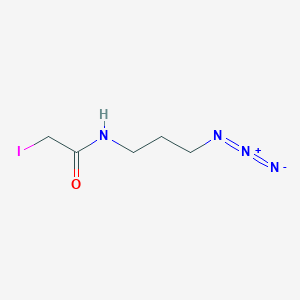
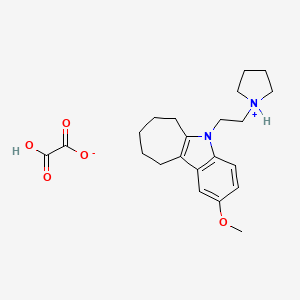



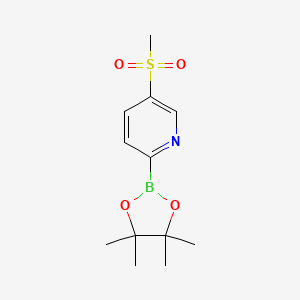
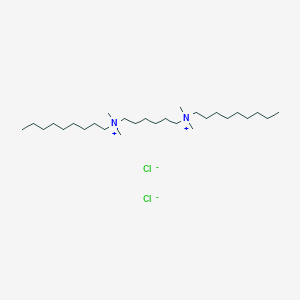
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)



